molecular formula C7H3Cl2NO B3028948 2,3-Dichlorophenyl isocyanate CAS No. 41195-90-8

2,3-Dichlorophenyl isocyanate

Cat. No.: B3028948
CAS No.: 41195-90-8
M. Wt: 188.01 g/mol
InChI Key: FYWJWWMKCARWQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichlorophenyl isocyanate is an organic compound with the molecular formula C7H3Cl2NO. It is a derivative of phenyl isocyanate, where two chlorine atoms are substituted at the 2nd and 3rd positions of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .

Safety and Hazards

The safety information for 1,2-Dichloro-3-isocyanatobenzene includes several hazard statements such as H301, H311, H315, H319, H331, H334, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary targets of 2,3-Dichlorophenyl isocyanate are the respiratory system . The compound interacts with the mucous membranes of the respiratory tract, which can lead to various physiological responses.

Mode of Action

This compound is known for its reactivity with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides . This reactivity can cause vigorous releases of heat. In addition, acids and bases initiate polymerization reactions in these materials. Some isocyanates, including this compound, react with water to form amines and liberate carbon dioxide .

Result of Action

Exposure to this compound can result in a variety of physiological effects. At high concentrations, it can affect the mucous membranes of the respiratory tract and may lead to fatal pulmonary edema . Exposure to low and often even unmeasurable isocyanate concentration results in sensitization . Symptoms of allergic reaction may include rash, itching, swelling, trouble breathing, tingling of the hands and feet, dizziness, lightheadedness, chest pain, muscle pain or flushing .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of water can trigger a reaction that forms amines and liberates carbon dioxide . Additionally, the compound’s reactivity with a variety of substances means that its action can be influenced by the presence of other chemicals in the environment.

Preparation Methods

2,3-Dichlorophenyl isocyanate can be synthesized through several methods:

    Phosgene Method: This traditional method involves the reaction of 2,3-dichloroaniline with phosgene.

    Non-Phosgene Methods: These methods are developed to avoid the use of toxic phosgene.

Comparison with Similar Compounds

2,3-Dichlorophenyl isocyanate can be compared with other isocyanates such as:

This compound is unique due to its specific substitution pattern, which influences its reactivity and applications in various fields.

Properties

IUPAC Name

1,2-dichloro-3-isocyanatobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO/c8-5-2-1-3-6(7(5)9)10-4-11/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWJWWMKCARWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50948448
Record name 1,2-Dichloro-3-isocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50948448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41195-90-8, 25550-53-2
Record name 2,3-Dichlorophenyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41195-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, dichloroisocyanato-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025550532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dichloro-3-isocyanatobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041195908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dichloro-3-isocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50948448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dichloro-3-isocyanatobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.213
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dichlorophenyl isocyanate
Reactant of Route 2
Reactant of Route 2
2,3-Dichlorophenyl isocyanate
Reactant of Route 3
Reactant of Route 3
2,3-Dichlorophenyl isocyanate
Reactant of Route 4
2,3-Dichlorophenyl isocyanate
Reactant of Route 5
Reactant of Route 5
2,3-Dichlorophenyl isocyanate
Reactant of Route 6
Reactant of Route 6
2,3-Dichlorophenyl isocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.